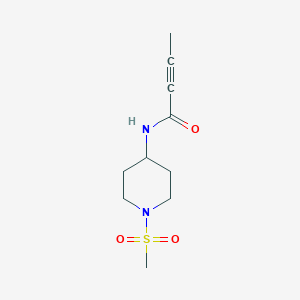
N-(1-methanesulfonilpiperidin-4-il)but-2-inamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide is a versatile chemical compound with a unique structure that offers diverse applications in various fields such as pharmaceutical synthesis, catalysis, and materials science. This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a but-2-ynamide moiety.
Aplicaciones Científicas De Investigación
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
Target of Action
A related compound, n-phenyl-n-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (acrylfentanyl), is known to act on opioid receptors . It’s plausible that N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide may have similar targets due to structural similarities.
Mode of Action
It’s known that compounds with similar structures, such as acrylfentanyl, interact with their targets (opioid receptors) by mimicking the action of endogenous opioids, leading to analgesic effects .
Biochemical Pathways
Opioids generally affect the pain and reward pathways in the brain, leading to analgesia and feelings of euphoria .
Pharmacokinetics
Similar compounds are typically well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Opioids generally decrease the perception of pain at the cellular level by reducing the activity of pain-sensing neurons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the piperidine derivative with but-2-ynoic acid or its derivatives under suitable conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide: Unique due to the presence of both a methanesulfonyl group and a but-2-ynamide moiety.
N-(1-methanesulfonylpiperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a but-2-ynamide moiety.
N-(1-methanesulfonylpiperidin-4-yl)prop-2-ynamide: Similar structure but with a prop-2-ynamide group instead of a but-2-ynamide moiety.
Uniqueness
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the but-2-ynamide moiety allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-3-4-10(13)11-9-5-7-12(8-6-9)16(2,14)15/h9H,5-8H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZOJLPYNLWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














